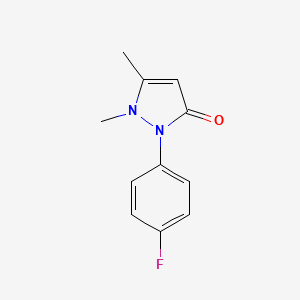
4-Fluoroantipyrine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoroantipyrine, also known as this compound, is a useful research compound. Its molecular formula is C11H11FN2O and its molecular weight is 206.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10364. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of 4-Fluoroantipyrine
The synthesis of this compound typically involves the fluorination of antipyrine. A notable method includes the Schiemann reaction, where 4-aminoantipyrine is converted to a diazonium salt that is subsequently fluorinated. The resulting compound is then purified for use in various applications. The process has been documented to yield specific activities suitable for imaging purposes, particularly with fluorine-18 labeling for positron emission tomography (PET) imaging .
Radiopharmaceuticals
This compound has been investigated as a potential radiopharmaceutical for brain perfusion imaging. Studies indicate that the fluorine-18 labeled version of this compound can effectively trace blood flow in the central nervous system. In a study involving normal mice, the distribution of [18F]this compound was evaluated, showing significant retention in brain tissue compared to other organs, suggesting its viability as a brain imaging agent .
Pharmacokinetics and Metabolism
Research on the pharmacokinetics of this compound has revealed its rapid uptake by the brain, with studies indicating that it follows a similar metabolic pathway to that of antipyrine, primarily involving liver microsomal enzymes. The compound's distribution and elimination profiles are crucial for understanding its potential therapeutic uses .
Antiviral Properties
While primarily known for its applications in imaging, this compound's structure suggests potential antiviral properties. Its analogs have shown efficacy against various viral pathogens, including influenza viruses. The mechanism of action may involve inhibition of viral polymerases, making it a candidate for further investigation in antiviral drug development .
Case Study 1: Imaging Studies
A pivotal study evaluated the use of [18F]this compound as a blood flow tracer in comparison to traditional methods. The results demonstrated that [18F]this compound could provide quantitative measurements of cerebral blood flow, paving the way for its application in clinical diagnostics .
Case Study 2: Pharmacological Research
In another investigation, researchers explored the metabolic pathways of this compound in larger animal models. The findings indicated that while the compound exhibits promising characteristics for imaging, its safety profile needs further evaluation due to potential toxic effects at higher doses .
Data Tables
| Study | Application | Findings |
|---|---|---|
| Synthesis Study | Radiopharmaceuticals | Successful synt |
Propriétés
Numéro CAS |
5400-60-2 |
|---|---|
Formule moléculaire |
C11H11FN2O |
Poids moléculaire |
206.22 g/mol |
Nom IUPAC |
2-(4-fluorophenyl)-1,5-dimethylpyrazol-3-one |
InChI |
InChI=1S/C11H11FN2O/c1-8-7-11(15)14(13(8)2)10-5-3-9(12)4-6-10/h3-7H,1-2H3 |
Clé InChI |
DPSOQADTQNTSSG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)N(N1C)C2=CC=C(C=C2)F |
SMILES canonique |
CC1=CC(=O)N(N1C)C2=CC=C(C=C2)F |
Key on ui other cas no. |
5400-60-2 |
Synonymes |
4-fluoroantipyrine 4-fluoroantipyrine, 18F-labeled |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















